3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound that features a combination of isoxazole, piperidine, and benzyl groups
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN5O3/c1-17-6-11-22-25(36)23(28-31-26(32-37-28)19-7-9-21(29)10-8-19)15-34(27(22)30-17)16-24(35)33-13-12-18-4-2-3-5-20(18)14-33/h2-11,15H,12-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBXSPWOIKJWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C4C3)C5=NC(=NO5)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, sulfonylation, and subsequent coupling with piperidine and benzyl groups.
Isoxazole Formation: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction involving nitrile oxides and alkynes.
Coupling Reactions: The final steps involve coupling the sulfonylated isoxazole with piperidine and benzyl groups under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a promising scaffold for the development of new pharmaceuticals. Its structural features suggest potential efficacy in treating neurological disorders due to the presence of the piperidine moiety. The oxadiazole ring is known for enhancing lipophilicity and cellular permeability, which are critical for drug design .
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. Studies have shown that compounds containing the oxadiazole moiety can sensitize cancer cells to chemotherapeutic agents like cisplatin. This sensitization is attributed to the ability of these compounds to enhance drug transportation across cell membranes and improve their interaction with biological targets .
Synthetic Utility
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, facilitating the construction of chemical libraries for drug discovery. The synthesis typically involves multi-step procedures including cycloaddition reactions and palladium-catalyzed cross-coupling reactions.
Industrial Production
In an industrial setting, optimization of synthetic routes is crucial for maximizing yield and purity. Techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) are employed to refine production processes.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets within cells. For instance, the compound may inhibit certain enzymes or modulate receptor activity associated with neurological pathways or cancer progression .
Case Studies and Research Findings
Several studies highlight the biological effects of this compound:
- A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Another research effort focused on synthesizing derivatives that enhance the anticancer efficacy when used in combination with existing chemotherapeutics .
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine: Shares the isoxazole and piperidine moieties but lacks the benzyl group.
1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]proline: Contains a proline moiety instead of piperidine.
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one is unique due to its combination of isoxazole, piperidine, and benzyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic molecule exhibiting significant biological activity. This article reviews its pharmacological potential, focusing on its anticancer properties and other biological effects.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 419.86 g/mol. The presence of the 1,2,4-oxadiazole moiety is particularly noteworthy due to its established role in enhancing biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one discussed have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] | HCT116 | 0.78 | Cell cycle arrest at G1 phase |
These findings indicate that the presence of an electron-withdrawing group (EWG), such as the chlorophenyl group in this compound, significantly enhances its biological activity against cancer cells by promoting apoptosis and inhibiting cell proliferation .
The proposed mechanism involves the interaction of the compound with specific cellular targets leading to:
- Increased caspase activity : This is crucial for initiating the apoptotic pathway.
- Cell cycle arrest : The compound has been shown to halt cell cycle progression at the G1 phase in MCF-7 cells .
Case Studies
A notable study evaluated several oxadiazole derivatives for their anticancer properties. The derivatives exhibited varying degrees of cytotoxicity with IC50 values ranging from 0.12 to 2.78 µM against different cancer cell lines including MCF-7 and A549. The study concluded that structural modifications could enhance potency and selectivity .
Additionally, another research highlighted that compounds containing oxadiazole rings demonstrated significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting a broader pharmacological profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
